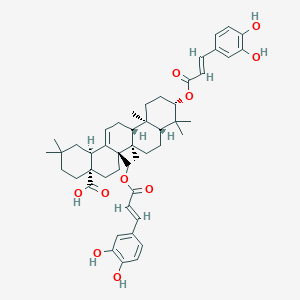

Myriceric acid C

説明

特性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOHHYHCCUJBHE-HQEPTUIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162059-94-1 |

Source

|

| Record name | Myriceric acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRICERIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of Myristic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, holds a significant position in the landscape of lipid science. From its initial discovery in the 19th century to its contemporary relevance in cellular signaling and as a component of numerous natural products, a thorough understanding of its origins and biochemical roles is crucial for advancements in various scientific disciplines. This technical guide provides an in-depth exploration of the discovery of myristic acid, its diverse natural sources, detailed experimental protocols for its isolation and analysis, and its critical role in cellular signaling pathways.

The Discovery of Myristic Acid: A Historical Perspective

The journey into the chemical nature of fats and oils began to accelerate in the early 19th century. A pivotal moment in the history of fatty acid chemistry was the isolation and characterization of myristic acid in 1841 by the Scottish chemist Lyon Playfair.[1] Playfair successfully isolated this novel fatty acid from the seeds of the nutmeg tree, Myristica fragrans, from which the acid derives its name.[1] This discovery was part of a broader scientific endeavor during that era to elucidate the chemical composition of natural substances, a field that would come to be known as natural products chemistry.

The timeline below highlights key milestones in the broader context of fatty acid and natural product chemistry, placing the discovery of myristic acid within its historical scientific context.

Natural Sources of Myristic Acid

Myristic acid is found in a wide array of natural sources, including plants, animals, and microorganisms. It is typically present as a component of triglycerides (fats and oils). The concentration of myristic acid can vary significantly among these sources.

Plant Sources

The most concentrated plant-based sources of myristic acid are tropical oils. Nutmeg butter is exceptionally rich, with trimyristin (the triglyceride of myristic acid) accounting for about 75% of its weight.[1] Coconut oil and palm kernel oil are also significant sources.

Animal Sources

In the animal kingdom, myristic acid is a characteristic component of milk fat and the storage fats (tallow and lard) of ruminant and monogastric animals, respectively.

Microbial Sources

Certain microorganisms, particularly some species of cyanobacteria, have been found to produce significant quantities of myristic acid. For instance, the cyanobacterium Cyanothece sp. PCC 8801 can have myristic acid levels reaching nearly 50% of its total fatty acids.[2]

Quantitative Data on Myristic Acid Content

The following table summarizes the myristic acid content in a variety of natural sources. The data is presented as a percentage of total fatty acids or in grams per 100 grams of the edible portion to facilitate comparison.

| Category | Source | Myristic Acid Content ( g/100g of edible portion) | Myristic Acid Content (% of total fatty acids) |

| Plant Oils & Fats | Coconut Oil | 16.65 | 19.9 - 47.7 |

| Palm Kernel Oil | - | ~16.0 | |

| Nutmeg Butter | - | ~75.0 | |

| Cottonseed Oil | 0.80 | 0.40 | |

| Dairy Products | Butter Oil | 10.01 | 8-14 |

| Bovine Milk | - | 8-14 | |

| Animal Fats | Mutton Tallow | 3.80 | - |

| Beef Tallow | 3.70 | - | |

| Lard | 1.30 | - | |

| Marine Oils | Herring Oil | 7.19 | - |

| Sardine Oil | 6.53 | - | |

| Salmon Oil | 3.28 | - | |

| Cod Liver Oil | 3.57 | - | |

| Nuts & Seeds | Dried Coconut Meat | 11.30 | - |

| Macadamia Nut (roasted) | 0.66 | - | |

| Microbial | Cyanothece sp. PCC 8801 | - | ~50.0 |

Experimental Protocols

This section provides detailed methodologies for the isolation of myristic acid from a natural source (nutmeg) and its subsequent quantitative analysis.

Isolation of Trimyristin from Nutmeg and Hydrolysis to Myristic Acid

This protocol involves the extraction of trimyristin from nutmeg, followed by saponification (base-catalyzed hydrolysis) to yield myristic acid.

Materials:

-

Ground nutmeg

-

tert-Butyl methyl ether or diethyl ether

-

Acetone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (6 M)

-

Hydrochloric acid (HCl) solution (concentrated and 6 M)

-

Reflux apparatus

-

Hirsch funnel and vacuum filtration setup

-

Beakers and Erlenmeyer flasks

-

Heating mantle or steam bath

Procedure:

-

Extraction of Trimyristin:

-

Accurately weigh approximately 1.5 g of ground nutmeg and place it in a round-bottom flask.

-

Add 7.5 mL of diethyl ether and a boiling chip to the flask.

-

Set up a reflux apparatus and gently reflux the mixture for 45 minutes using a hot water bath.

-

After reflux, allow the apparatus to cool.

-

Decant the ether solution into a separate flask, leaving the nutmeg solids behind.

-

Evaporate the ether using a gentle stream of air or a rotary evaporator to obtain crude trimyristin.

-

-

Recrystallization of Trimyristin:

-

Dissolve the crude trimyristin in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified trimyristin crystals by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with a small amount of ice-cold acetone.

-

Allow the crystals to air dry.

-

-

Hydrolysis of Trimyristin to Myristic Acid:

-

Weigh approximately 60 mg of the purified trimyristin and place it in a clean round-bottom flask.

-

Add 2 mL of 6 M NaOH solution, 2 mL of 95% ethanol, and a boiling chip.

-

Reflux the mixture gently for 45 minutes.

-

After cooling, pour the reaction mixture into a beaker containing 8 mL of deionized water.

-

In a fume hood, carefully add 2 mL of concentrated HCl dropwise with stirring to precipitate the myristic acid.

-

Cool the beaker in an ice bath for 10 minutes to ensure complete precipitation.

-

Collect the myristic acid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.

-

Quantitative Analysis of Myristic Acid by Gas Chromatography (GC)

For accurate quantification, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.

Materials:

-

Myristic acid sample (e.g., from the hydrolysis protocol)

-

Boron trifluoride (BF₃) in methanol (12-14% w/w) or methanolic HCl

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., a polar phase like FAMEWAX or a biscyanopropyl phase)

Procedure: Derivatization to FAMEs (Acid-Catalyzed Esterification)

-

Accurately weigh 1-25 mg of the myristic acid sample into a micro-reaction vessel.

-

Add 2 mL of 12% BF₃-methanol reagent.

-

Heat the vessel at 60°C for 5-10 minutes.

-

Cool the vessel to room temperature.

-

Add 1 mL of water and 1 mL of hexane.

-

Shake the vessel vigorously to extract the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

The sample is now ready for injection into the GC.

GC-FID Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: A typical program might start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes. This program should be optimized for the specific column and instrument.

-

Injection: Inject 1 µL of the FAMEs solution in hexane.

-

Quantification: The concentration of myristic acid is determined by comparing the peak area of its corresponding FAME with the peak areas of a series of known concentration standards that have been subjected to the same derivatization procedure.

The following diagram illustrates the general workflow for the isolation and analysis of myristic acid from a natural source.

Myristic Acid in Cellular Signaling: The Role of N-Myristoylation

Beyond its role as a metabolic fuel and a structural component of membranes, myristic acid plays a crucial role in cellular signaling through a post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.[3] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[3]

N-myristoylation can occur either co-translationally on nascent polypeptide chains or post-translationally following the proteolytic cleavage of a protein that exposes an internal glycine residue.[3] The addition of the hydrophobic myristoyl group increases the protein's affinity for cellular membranes, acting as a crucial signal for protein targeting and localization.[4] This membrane association is often essential for the protein's function in signal transduction pathways.

A prominent example of a signaling protein regulated by myristoylation is the non-receptor tyrosine kinase, c-Src. Myristoylation is essential for anchoring c-Src to the inner leaflet of the plasma membrane.[5] This localization is critical for its kinase activity and its ability to phosphorylate downstream substrates, thereby propagating signals that regulate cell growth, differentiation, and migration.[5][6] The myristoylation of Src, in conjunction with a cluster of basic amino acid residues, provides a two-signal mechanism for stable membrane association.[5]

Similarly, the α-subunits of several heterotrimeric G proteins are myristoylated.[7][8] This modification is crucial for their interaction with G protein-coupled receptors (GPCRs) at the cell membrane and for the subsequent activation of downstream effector enzymes, playing a pivotal role in a vast number of signal transduction pathways.[9][10]

The diagram below illustrates the role of myristoylation in the activation and signaling of c-Src kinase.

References

- 1. Myristic acid - Wikipedia [en.wikipedia.org]

- 2. High myristic acid content in the cyanobacterium Cyanothece sp. PCC 8801 results from substrate specificity of lysophosphatidic acid acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 9. Myristoylation - Wikipedia [en.wikipedia.org]

- 10. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation of Myristic Acid from Nutmeg Oil

This technical guide provides a comprehensive overview of the principles, experimental protocols, and quantitative data associated with the isolation of myristic acid from nutmeg (Myristica fragrans). The primary source of myristic acid in nutmeg is its triglyceride, trimyristin, which is the major component of the fixed oil. The process involves an initial extraction of trimyristin from ground nutmeg, followed by saponification to yield myristic acid. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Composition of Nutmeg Seed & Oil

Nutmeg seeds contain a significant amount of fixed oil, typically ranging from 25-50% by weight.[1] This fixed oil is exceptionally rich in trimyristin, the triglyceride of myristic acid. The fatty acid profile of nutmeg oil is dominated by myristic acid, which constitutes over 75% of the total fatty acids.[1][2] The detailed composition varies depending on the extraction method and geographical origin of the nutmeg.

Table 1: Fatty Acid and Major Component Composition of Nutmeg

| Component | Class | Percentage (%) | Reference |

|---|---|---|---|

| Fatty Acids in Nutmeg Oil | |||

| Myristic Acid (C14:0) | Saturated Fatty Acid | 75.69% (Average) | [1][2] |

| Oleic Acid (C18:1n9) | Monounsaturated Fatty Acid | 13.00% (Average) | [1][2] |

| Palmitic Acid (C16:0) | Saturated Fatty Acid | 7.89% (Average) | [1][2] |

| Lauric Acid (C12:0) | Saturated Fatty Acid | Variable, lower quantities | [2] |

| Major Constituents of Nutmeg Seed | |||

| Trimyristin | Triglyceride (Fixed Oil) | ~25-40% of seed weight | |

| Essential Oil | Volatile Components | 5-15% of seed weight | [1] |

| Myristicin | Phenylpropanoid (in Essential Oil) | Variable (e.g., 13.57% - 40.80%) | [3][4] |

| Sabinene | Monoterpene (in Essential Oil) | Variable (e.g., 21.38% - 29.4%) |[3][5] |

Principle of Isolation

The isolation of myristic acid from nutmeg is a two-stage process:

-

Solid-Liquid Extraction: Trimyristin, being a nonpolar lipid, is first extracted from ground nutmeg using an organic solvent such as diethyl ether or methylene chloride.[6][7] The solubility of trimyristin in these solvents allows it to be separated from the insoluble components of the nutmeg, such as cellulose. Subsequent evaporation of the solvent yields crude trimyristin, which can be purified by recrystallization.[6][8]

-

Saponification and Acidification: The purified trimyristin is then hydrolyzed using a strong base, typically sodium hydroxide (NaOH) in an ethanol-water mixture.[6][8] This reaction, known as saponification, breaks the ester bonds of the triglyceride, yielding glycerol and the sodium salt of myristic acid (sodium myristate). The reaction mixture is then acidified with a strong acid, such as hydrochloric acid (HCl), which protonates the myristate salt, causing the water-insoluble myristic acid to precipitate out of the solution.[7][8]

Experimental Workflow Overview

The overall process from ground nutmeg to purified myristic acid is illustrated in the workflow diagram below.

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory procedures.[6][7][8][9]

Protocol 1: Extraction and Purification of Trimyristin

-

Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating source (e.g., water bath or heating mantle).

-

Extraction:

-

Filtration:

-

Allow the apparatus to cool to room temperature.

-

Filter the mixture while warm using gravity or vacuum filtration to separate the liquid extract from the solid nutmeg residue. A celite pad can be used to prevent fine solids from passing through.[6][10]

-

Wash the residue with an additional 2-3 mL of the solvent to recover any remaining trimyristin.[6]

-

-

Isolation of Crude Trimyristin:

-

Purification by Recrystallization:

-

Dissolve the crude trimyristin in a minimum amount of hot recrystallization solvent (e.g., 95% ethanol or acetone, approximately 1 mL per 100 mg of crude material).[6][8]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes to maximize crystal formation.[8][9]

-

Collect the purified white crystals of trimyristin by vacuum filtration and allow them to air dry.

-

Protocol 2: Saponification of Trimyristin and Isolation of Myristic Acid

-

Saponification:

-

Place a precisely weighed amount of pure trimyristin (e.g., 60 mg) into a clean round-bottom flask.[8][9]

-

Add 2 mL of 6 M NaOH, 2 mL of 95% ethanol, and a boiling chip.[6][8] The ethanol helps to dissolve the fat, ensuring it can react with the aqueous NaOH.

-

Reflux the mixture gently for 45-60 minutes.[6][8] During this time, the ester bonds are hydrolyzed.

-

-

Acidification:

-

After reflux, allow the reaction mixture to cool.

-

Pour the mixture into a beaker containing approximately 10 mL of cold water.[7]

-

Carefully and with stirring, add concentrated HCl dropwise until the solution is acidic (test with litmus or pH paper). A white solid, myristic acid, will precipitate.[7][8]

-

-

Isolation and Purification:

-

Cool the beaker in an ice-water bath for at least 10 minutes to ensure complete precipitation.[8]

-

Collect the solid myristic acid using vacuum filtration.

-

Wash the crystals with several small portions of cold water to remove any residual HCl and glycerol.[8]

-

Allow the product to air dry completely before weighing and characterization.

-

Quantitative Data Summary

The efficiency of the isolation process is evaluated by the percentage yield, and the purity is assessed by physical characterization, such as melting point determination.

Table 2: Representative Yields from Experimental Procedures

| Stage | Product | Starting Material | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Extraction | Trimyristin | Nutmeg | 13.33% | |

| Extraction | Trimyristin | Nutmeg | 11.86% | [11] |

| Hydrolysis | Myristic Acid | Trimyristin | 57.26% |

| Hydrolysis | Myristic Acid | Trimyristin | 75.34% |[11] |

Note: Yields can vary significantly based on the quality of the nutmeg and the precise experimental technique.

Table 3: Physical Characterization Data

| Compound | Property | Literature Value | Experimental Value | Reference |

|---|---|---|---|---|

| Trimyristin | Melting Point | 56-58 °C | 54-56 °C | |

| Myristic Acid | Melting Point | 54-55 °C | 46-48 °C |

| Myristic Acid | Melting Point | 54 °C | 53-54 °C |[12] |

Note: A lower and broader melting point range in experimental values often indicates the presence of impurities.

Product Characterization

To confirm the identity and purity of the isolated trimyristin and myristic acid, several analytical techniques can be employed:

-

Melting Point Analysis: As shown in Table 3, comparing the experimental melting point to the literature value is a primary method for assessing purity.

-

Infrared (IR) Spectroscopy: This technique can confirm the conversion of trimyristin to myristic acid. Trimyristin will show a characteristic ester C=O stretch around 1735 cm⁻¹, while myristic acid will show a carboxylic acid C=O stretch around 1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.[6][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For a more definitive identification and purity assessment, the isolated myristic acid can be derivatized (e.g., to its methyl ester) and analyzed by GC-MS. This provides its exact mass and fragmentation pattern, confirming its molecular structure.[1][2]

References

- 1. Fatty Acid and Sterol Profile of Nutmeg (Myristica fragrans) and Star Anise (Illicium verum) Extracted Using Three Different Methods [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. cerritos.edu [cerritos.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

The intricate Biosynthesis of Myristic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid (14:0), plays a crucial role in various cellular processes beyond its function as a simple lipid building block. Its covalent attachment to proteins, known as N-myristoylation, is a vital post-translational modification that governs protein trafficking, signal transduction, and cellular localization. Consequently, the biosynthetic pathway of myristic acid presents a compelling area of study for understanding fundamental cell biology and for the development of novel therapeutics targeting diseases in which lipid metabolism is dysregulated. This technical guide provides an in-depth exploration of the core biosynthetic pathway of myristic acid in mammals, its intricate regulatory networks, and the experimental methodologies used to investigate this process.

The Core Biosynthetic Pathway of Myristic Acid

The de novo synthesis of myristic acid in mammals is an integral part of the overall fatty acid synthesis pathway, which predominantly occurs in the cytosol of lipogenic tissues such as the liver and adipose tissue. The primary substrate for this pathway is acetyl-CoA, derived mainly from carbohydrate and amino acid metabolism. Two key multifunctional enzymes orchestrate this process: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).

The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC. This step commits acetyl-CoA to fatty acid synthesis. Subsequently, the FAS complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is anchored to the acyl carrier protein (ACP) domain of FAS.

While the primary product of the mammalian FAS is the 16-carbon palmitic acid, myristic acid is also a notable product. The synthesis of myristic acid can occur through several routes:

-

Premature Termination by Fatty Acid Synthase: The FAS enzymatic machinery can prematurely terminate the elongation process after seven cycles of two-carbon additions, releasing myristic acid instead of proceeding to the full 16-carbon palmitate.

-

Elongation of Lauric Acid: Lauric acid (12:0), which can be derived from the diet or from the breakdown of longer-chain fatty acids, can be elongated by two carbons to form myristic acid. This elongation occurs in the endoplasmic reticulum and mitochondria.

-

Shortening of Palmitic Acid: Palmitic acid can undergo a process of shortening, likely through peroxisomal β-oxidation, to yield myristic acid.[1]

The following diagram illustrates the core de novo synthesis pathway leading to myristic acid.

Quantitative Data on Myristic Acid Biosynthesis

The following tables summarize key quantitative data related to myristic acid biosynthesis in mammals.

Table 1: Proportions of Newly Synthesized Fatty Acids in Rat Hepatocytes

| Fatty Acid | Percentage of Total Newly Synthesized Fatty Acids | Reference |

| Myristic Acid (14:0) | ~10.4% | [2] |

| Palmitic Acid (16:0) | ~72.5% | [2] |

Table 2: Myristic Acid Content in Various Mammalian Tissues and Products

| Tissue/Product | Myristic Acid Content (% of total fatty acids) | Reference |

| Bovine Milk | 8-14% | [3] |

| Human Breast Milk | 8.6% | [3] |

| Human and Animal Tissues (average) | ~1% | [4] |

Table 3: Substrate Concentrations in Mammalian Liver Cytosol

| Substrate | Concentration Range | Reference |

| Acetyl-CoA | Varies with metabolic state | [5] |

| Malonyl-CoA | Varies with metabolic state | [6] |

Regulatory Signaling Pathways

The biosynthesis of myristic acid is tightly regulated by complex signaling networks that respond to the nutritional and hormonal status of the organism. Two central signaling pathways are the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway and the AMP-activated Protein Kinase (AMPK) pathway.

SREBP-1c Pathway: Transcriptional Upregulation

SREBP-1c is a master transcriptional regulator of lipogenesis. In response to high insulin levels, typically after a carbohydrate-rich meal, SREBP-1c is activated and translocates to the nucleus. There, it binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including ACC and FAS, leading to their increased transcription and subsequent upregulation of fatty acid synthesis.

References

- 1. In rat hepatocytes, myristic acid occurs through lipogenesis, palmitic acid shortening and lauric acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myristic acid - Wikipedia [en.wikipedia.org]

- 4. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Myristic Acid: A Technical Guide to N-Myristoylation in Cellular Signaling and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristic acid, a 14-carbon saturated fatty acid (C14:0), plays a pivotal and highly specific role in cellular biology, primarily through its covalent attachment to proteins in a process known as N-myristoylation.[1] This lipid modification, catalyzed by the enzyme N-myristoyltransferase (NMT), is a critical event that dictates the subcellular localization, function, and stability of a diverse array of cellular and viral proteins.[2][3] Myristoylation is essential for mediating protein-membrane and protein-protein interactions that are fundamental to a multitude of signal transduction pathways.[4][5] Dysregulation of this process is implicated in numerous pathological conditions, including cancer, infectious diseases, and inflammatory disorders, making NMT a compelling target for therapeutic intervention.[6][7][8] This guide provides an in-depth examination of the molecular mechanisms of N-myristoylation, its functional consequences in cellular regulation, its role in disease, and the experimental methodologies employed to investigate this vital protein modification.

The Mechanism of Protein N-Myristoylation

N-myristoylation is the irreversible, covalent attachment of a myristoyl group from myristoyl-coenzyme A (CoA) to the N-terminal glycine residue of a substrate protein.[1][4] This reaction is catalyzed by N-myristoyltransferase (NMT), a ubiquitous and essential enzyme in eukaryotes.[2][5] The process can occur either co-translationally or post-translationally.

-

Co-translational Myristoylation: This is the most common pathway. As a nascent polypeptide chain emerges from the ribosome, the initiator methionine is cleaved by methionine aminopeptidase, exposing the N-terminal glycine.[7][9] NMT then recognizes this glycine residue within a specific consensus sequence and catalyzes the transfer of the myristoyl group.[9]

-

Post-translational Myristoylation: A less common but functionally significant mechanism involves the myristoylation of proteins following proteolytic cleavage. A prime example occurs during apoptosis, where caspases cleave target proteins, such as Bid and PAK2, to expose a new N-terminal glycine, which is then myristoylated.[10] This modification targets the cleaved protein fragments to new subcellular locations to execute their pro-apoptotic functions.

Humans possess two NMT isoforms, NMT1 and NMT2, which share similar catalytic domains but may have distinct substrate specificities.[11][12] The high selectivity of NMT for myristic acid over other fatty acids, such as the more abundant palmitic acid, underscores the specific signaling roles of this modification.[1]

Caption: The N-Myristoylation enzymatic process.

Core Biological Functions of Myristoylation

The attachment of the hydrophobic myristoyl group profoundly impacts protein function, primarily by facilitating interactions with cellular membranes and other proteins.

Membrane Targeting and the Myristoyl Switch

Myristoylation provides a weak but crucial membrane anchor, which is often insufficient on its own for stable membrane association.[4] This weak affinity is frequently augmented by a second signal, such as palmitoylation or a polybasic amino acid motif, which together provide stable and specific membrane targeting. This "two-signal" model is critical for the localization of many signaling proteins, including Src family kinases.[2]

Furthermore, some myristoylated proteins employ a "myristoyl switch" mechanism.[4] In this regulatory mode, the myristoyl group is sequestered within a hydrophobic pocket of the protein, rendering it soluble in the cytoplasm.[5] A conformational change, often induced by ligand binding or phosphorylation, expels the myristoyl group, allowing it to insert into a nearby membrane and thereby switching on the protein's function at that specific location.[4][5]

Caption: The myristoyl switch mechanism for regulating protein localization.

Role in Signal Transduction

Myristoylation is indispensable for numerous signal transduction pathways.[7]

-

Src Family Kinases: All members of the Src family of non-receptor tyrosine kinases, which are critical regulators of cell growth, differentiation, and survival, are myristoylated.[10] This modification is essential for their localization to the plasma membrane, which is a prerequisite for their transforming activity.[2][13]

-

G Proteins: The alpha subunits of several heterotrimeric G proteins are myristoylated, which, along with palmitoylation, tethers them to the inner surface of the plasma membrane, enabling interaction with G protein-coupled receptors.[4][14]

-

ADP-Ribosylation Factors (ARFs): These small GTPases, involved in vesicular trafficking, require myristoylation for their function.[10][14]

Caption: Myristoylation-dependent activation of c-Src kinase.

Role in Health and Disease

Given its central role in regulating protein function, it is not surprising that aberrant N-myristoylation is linked to several diseases.

Cancer

NMT activity and expression are elevated in a range of cancers, including colorectal, breast, brain, and gallbladder tumors.[6][8] This increased activity supports the function of numerous myristoylated oncoproteins, such as Src, Abl, and certain protein kinases.[10][15] Consequently, inhibiting NMT has emerged as a promising anti-cancer strategy.[6][8] NMT inhibitors can induce apoptosis in cancer cells and reduce tumor volume in preclinical models.[10][16] For instance, the pan-NMT inhibitor PCLX-001 has entered clinical trials for treating lymphomas and solid tumors, where it has been shown to induce the degradation of un-myristoylated Src family kinases.[10][16]

Viral Infectivity

Many viruses exploit the host cell's NMT to myristoylate viral proteins, a step that is often essential for the viral life cycle.[4][13]

-

HIV-1: The HIV-1 Gag polyprotein, the precursor to the major structural proteins of the virus, is myristoylated.[2][4] This modification is required to target Gag to the host cell's plasma membrane for virus assembly and budding.[2][4] Inhibiting NMT blocks this process and dramatically reduces viral infectivity.[2]

-

Other Viruses: Proteins from other viruses, including poliovirus and mammarenaviruses (e.g., Lassa virus), also require myristoylation for functions like capsid assembly and budding.[4][13][17]

Immune Response and Inflammation

Myristoylation is crucial for the function of proteins involved in both innate and adaptive immunity.[5] Myristic acid itself can also modulate inflammatory responses; for example, it can increase the expression of Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages.[18] Elevated serum levels of myristic acid have been identified as a potential biomarker for systemic inflammatory response syndrome (SIRS) and sepsis.[19]

Quantitative Data Summary

Table 1: Examples of Key Myristoylated Proteins and Their Functions

| Protein Family/Protein | Function | Role of Myristoylation | References |

| Src Family Kinases (e.g., c-Src) | Non-receptor tyrosine kinase regulating cell growth, survival, and migration. | Essential for plasma membrane localization and transforming activity. | [2][13] |

| HIV-1 Gag | Viral structural polyprotein precursor. | Targets protein to the plasma membrane for viral assembly and budding. | [2][4] |

| Gαi/Gαo Subunits | Inhibitory G protein alpha subunits in signal transduction. | Contributes to membrane anchoring, enabling receptor interaction. | [4][14] |

| ADP-Ribosylation Factors (ARFs) | Small GTPases regulating vesicular trafficking and actin cytoskeleton. | Required for membrane association and biological activity. | [10][14] |

| Calcineurin B | Regulatory subunit of a calcium-dependent protein phosphatase. | Anchors the phosphatase to cellular membranes. | [20] |

| MARCKS | (Myristoylated Alanine-Rich C Kinase Substrate) | Regulates actin-membrane dynamics and sequesters PIP2. The myristoyl group acts as a reversible membrane anchor. | [14] |

| BID (tBID) | Pro-apoptotic Bcl-2 family member. | Post-translational myristoylation after caspase cleavage targets tBID to the mitochondrial membrane to induce apoptosis. | [10] |

Table 2: N-Myristoyltransferase (NMT) Inhibitors and Their Effects

| Inhibitor | Target Organism/Cell Type | Reported Effect(s) | References |

| PCLX-001 | Human B-cell lymphoma, solid tumors | Induces degradation of un-myristoylated SFKs; reduces cell migration and angiogenesis; currently in Phase I clinical trials. | [10][16] |

| DDD85646 | Trypanosoma brucei | Potent anti-trypanosomal activity in preclinical models. | [11][21] |

| IMP-1088 | Human | Potent (picomolar range) inhibitor of human NMT1 and NMT2. | [21] |

| 2-Hydroxymyristic acid (HMA) | Mammalian cells | NMT inhibitor used in experimental settings to block myristoylation without affecting palmitoylation. | [22] |

Experimental Protocols

Studying N-myristoylation requires specialized techniques to detect the lipid modification and identify the modified proteins.

Protocol: Metabolic Labeling and Identification of Myristoylated Proteins

This protocol uses a bio-orthogonal analog of myristic acid, such as an azido- or alkynyl-myristate, which is incorporated into proteins by cellular NMTs. The modified proteins can then be tagged with biotin via click chemistry for enrichment and identification by mass spectrometry.[3][22][23]

Methodology:

-

Metabolic Labeling: Culture cells (e.g., Jurkat or COS-7) in a fatty acid-free medium.[22] Supplement the medium with an azidomyristate analog (e.g., 12-azidododecanoic acid) at a concentration of ~40 µM and incubate for 3-4 hours to allow for metabolic incorporation.[22]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing strong detergents (e.g., SDS) to solubilize all cellular proteins, including membrane-bound ones.

-

Click Chemistry Reaction: To the cell lysate, add a biotinylated alkyne or phosphine tag (e.g., phosphine-biotin).[22] This tag will covalently and specifically link to the azide group on the myristoylated proteins.

-

Affinity Enrichment: Incubate the lysate with streptavidin- or neutravidin-coated beads to capture the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.[23]

-

On-Bead Digestion: Elute the proteins or, more commonly, perform on-bead enzymatic digestion (e.g., with trypsin) to generate peptides.[23]

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that incorporated the myristate analog.[23][24]

Caption: Workflow for identifying myristoylated proteins.

Protocol: Mass Spectrometry for Direct Site Identification

While bio-orthogonal labeling identifies proteins that can be myristoylated, direct mass spectrometry of endogenous proteins is the gold standard for confirming the modification and identifying the exact site.

Methodology:

-

Protein Isolation: Purify the protein of interest or perform subcellular fractionation to enrich for it.[25]

-

Proteolytic Digestion: Digest the protein sample with a protease like trypsin. Myristoylation occurs on the N-terminal glycine, so the modified peptide will be at the N-terminus of the protein.

-

Peptide Analysis by LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[24]

-

Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on N-terminal glycine corresponding to the mass of the myristoyl group (+210.198 Da). The MS/MS spectrum of the myristoylated peptide will show a characteristic shift in the b-ion series while the y-ion series remains unchanged, confirming the location of the modification at the N-terminus.[24][26] A neutral loss of 210 Da is also a common fragmentation pattern observed for myristoylated peptides.[26]

Protocol: In Vitro NMT Assay

In vitro assays are used to measure NMT enzyme kinetics, substrate specificity, and the potency of inhibitors.

Methodology:

-

Reagents: Prepare recombinant NMT enzyme, a synthetic peptide substrate with an N-terminal glycine sequence (e.g., from a known myristoylated protein), and [³H]-myristoyl-CoA.[20][25]

-

Reaction: Combine the reagents in a reaction buffer. For inhibitor studies, pre-incubate the NMT enzyme with the inhibitor before adding the substrates.

-

Incubation: Allow the reaction to proceed at 30-37°C for a set time.

-

Separation and Detection: Stop the reaction and separate the radiolabeled myristoylated peptide from the unreacted [³H]-myristoyl-CoA. This can be done using methods like thin-layer chromatography (TLC) or by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide but not the CoA.[27]

-

Quantification: Quantify the radioactivity incorporated into the peptide using a scintillation counter to determine enzyme activity.

Conclusion and Future Directions

Myristic acid, through the precise enzymatic process of N-myristoylation, acts as a critical molecular anchor and switch, regulating the function of hundreds of proteins involved in vital cellular processes. Its roles in localizing proteins to membranes and mediating signaling events are fundamental to cell physiology. The clear involvement of NMT and myristoylated proteins in cancer and infectious diseases has established NMT as a high-value target for drug development. Future research will likely focus on developing isoform-specific NMT inhibitors to enhance therapeutic windows, further elucidating the complete "myristoylome" in various cell types and disease states, and understanding the complex interplay between myristoylation and other post-translational modifications in regulating cellular signaling networks.

References

- 1. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 6. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. lin2.curehunter.com [lin2.curehunter.com]

- 9. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. [Function of protein myristoylation in cellular regulation and viral proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Myristoyl modification of viral proteins: assays to assess functional roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Lipids in the Regulation of Immune Responses [mdpi.com]

- 19. Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein fatty acid acylation: enzymatic synthesis of an N-myristoylglycyl peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 26. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Experimental testing of predicted myristoylation targets involved in asymmetric cell division and calcium-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Cellular Landscape of Myristic Acid: A Technical Guide for Researchers

November 20, 2025

Abstract

Myristic acid, a 14-carbon saturated fatty acid, is a relatively low-abundance lipid in mammalian cells, typically constituting 0.5% to 1% of total fatty acids.[1][2] Despite its scarcity, myristic acid plays a critical role in a variety of cellular processes, most notably as a lipid anchor for a diverse array of proteins through a process known as N-myristoylation. This modification is essential for proper protein localization, signal transduction, and other vital cellular functions.[3][4] This technical guide provides an in-depth overview of the endogenous cellular concentration of myristic acid, details the experimental protocols for its quantification, and illustrates the key signaling pathways and analytical workflows in which it is involved. This document is intended for researchers, scientists, and drug development professionals working in cellular biology, biochemistry, and pharmacology.

Endogenous Cellular Concentrations of Myristic Acid

Quantifying the precise endogenous concentration of myristic acid within different cell types and subcellular compartments is a complex analytical challenge. Concentrations can vary based on cell type, metabolic state, and dietary intake. The available data, presented in Table 1, has been compiled from various studies and standardized where possible to facilitate comparison. It is important to note the different units and methodologies employed in these studies.

| Cell/Tissue Type | Organism | Concentration | Method | Reference(s) |

| Hepatocytes (Primary) | Rat | Rapidly metabolized; lower concentration than palmitic acid | Radiotracer Incubation | [1] |

| HepG2 (Hepatocellular Carcinoma) | Human | Data presented as % change after treatment | GC-MS | [5] |

| SW480 (Colorectal Carcinoma) | Human | Data presented as % change after treatment | GC-MS | [5] |

| Adipocytes (Isolated White) | Rat | ~0.5 µmol/g cell lipid (basal) | Isotope Tracer | [6] |

| Adipocytes (BMSC-derived) | Rat | Lower oleic acid, higher stearic and arachidonic acid compared to adult adipocytes | GC-MS | [7] |

| Animal Tissues (General) | Mammalian | 0.5% - 1% of total fatty acids | General Literature | [1] |

Note: The data presented above highlights the variability in reported myristic acid levels and the different methodologies used for quantification. Direct comparisons should be made with caution. The majority of available quantitative data for cancer cell lines describes changes in myristic acid levels in response to treatment rather than baseline endogenous concentrations.[5]

Key Signaling Pathway: Protein N-Myristoylation

N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine residue of a target protein.[8][9] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for membrane targeting, protein-protein interactions, and signal transduction.[3][10]

Experimental Protocols

Accurate quantification of endogenous myristic acid requires meticulous sample preparation and sensitive analytical techniques. The following sections detail established protocols for lipid extraction and analysis.

Lipid Extraction: Modified Bligh-Dyer Method for Cultured Cells

This protocol is a widely used method for the extraction of total lipids from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Deionized water

-

Conical glass centrifuge tubes

-

Cell scraper

-

Vortex mixer

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen gas evaporator or vacuum centrifuge (e.g., SpeedVac)

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Cell Lysis: Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol to the culture dish. Scrape the cells and transfer the lysate to a conical glass tube.

-

Phase Separation: To the lysate, add 0.25 mL of chloroform and vortex thoroughly for 1 minute. Then, add 0.25 mL of deionized water and vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the aqueous (upper) and organic (lower) phases. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic phase, which contains the lipids, to a new clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract (from 3.1)

-

Toluene

-

Sulfuric acid in methanol (1% v/v)

-

Saturated NaCl solution

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225)

-

Myristic acid methyl ester standard

Procedure:

-

Derivatization to FAMEs:

-

Re-dissolve the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Cap the tube tightly and incubate at 50°C for at least 2 hours.

-

-

Extraction of FAMEs:

-

After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute and then centrifuge at 500 x g for 5 minutes to separate the phases.

-

-

Sample Preparation for GC-MS:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs. A typical program might start at 100°C, ramp to 220°C, and hold.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

-

-

Quantification:

-

Identify the myristic acid methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of myristic acid by comparing the peak area to a calibration curve generated from known concentrations of the myristic acid methyl ester standard. For absolute quantification, an appropriate internal standard (e.g., deuterated myristic acid) should be added at the beginning of the lipid extraction.[11][12]

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative to GC-MS, particularly for the analysis of free fatty acids without derivatization or with derivatization to enhance ionization efficiency.[13][14]

Materials:

-

Dried lipid extract (from 3.1)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, isopropanol, water)

-

Formic acid or other mobile phase additives

-

LC-MS system with a C8 or C18 reversed-phase column

-

Myristic acid standard

Procedure:

-

Sample Preparation:

-

Re-dissolve the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of methanol and isopropanol).

-

Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an LC vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the fatty acids using a gradient elution on a reversed-phase column. A typical mobile phase system consists of water with a small percentage of formic acid (A) and an organic solvent mixture like acetonitrile/isopropanol with formic acid (B).

-

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode to detect the deprotonated fatty acid molecules [M-H]-.

-

For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be performed using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Identify the myristic acid peak based on its retention time and the specific m/z transition.

-

Quantify the amount of myristic acid by comparing its peak area to a calibration curve generated from the myristic acid standard. Absolute quantification requires the use of a suitable internal standard.

-

Experimental Workflow for Cellular Lipid Analysis

The overall workflow for the analysis of cellular myristic acid and other lipids involves several key stages, from sample collection to data analysis and interpretation.

Conclusion

This technical guide provides a comprehensive overview of the endogenous cellular concentration of myristic acid, its role in the critical N-myristoylation signaling pathway, and detailed protocols for its extraction and quantification. While the precise intracellular concentration of myristic acid can be challenging to determine and varies across different biological systems, the methodologies outlined here provide a robust framework for researchers to investigate its role in health and disease. The provided diagrams offer a clear visual representation of the key biological and experimental processes. Further research is warranted to establish a more comprehensive and standardized database of endogenous myristic acid concentrations across a wider range of cell types and tissues to facilitate a deeper understanding of its physiological and pathological significance.

References

- 1. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of increased free fatty acid availability on adipose tissue fatty acid storage in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 5. Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular accumulation of free fatty acids in isolated white adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adipocytes differentiated in vitro from rat mesenchymal stem cells lack essential free fatty acids compared to adult adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]

An In-depth Technical Guide on Myristic Acid as a Saturated Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, or tetradecanoic acid, is a 14-carbon saturated fatty acid (SFA) that plays a multifaceted role in cellular biology, extending far beyond its basic function as an energy source.[1][2] First isolated from nutmeg (Myristica fragrans)[1][3], this lipid is a key component of various animal and vegetable fats.[3] In the context of cellular biology and drug development, its most significant role is as a substrate for N-myristoylation, a crucial lipid modification that attaches a myristoyl group to the N-terminal glycine of many signaling proteins.[4][5][6] This modification is critical for protein localization, membrane association, and signal transduction.[4][5][7][8] Dysregulation of myristoylation is implicated in numerous pathologies, including cancer, infectious diseases, and inflammatory conditions, making the enzyme responsible, N-myristoyltransferase (NMT), a compelling therapeutic target.[8][9][10] This guide provides a comprehensive technical overview of myristic acid's biochemistry, its role in protein modification and signaling, its links to disease, and the experimental protocols used in its study.

Biochemical and Physical Properties

Myristic acid is a white crystalline solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and ether.[11] Its 14-carbon backbone renders it a long-chain fatty acid, which dictates its metabolic processing and physical characteristics.

| Property | Value | References |

| Systematic Name | Tetradecanoic acid | [4] |

| Chemical Formula | C14H28O2 | [12] |

| Molecular Weight | 228.37 g/mol | [3][12] |

| Melting Point | 53.9 - 54.5 °C | [1][3][11] |

| Boiling Point | 326.2 °C (at 760 mmHg) | [11] |

| Density | 0.8622 g/cm³ (at 54 °C) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [11] |

Dietary Sources and Metabolism

Myristic acid is obtained from dietary sources or through endogenous synthesis. It is particularly abundant in coconut oil, palm kernel oil, and milk fat.[13][14][15]

| Food Source | Typical Myristic Acid Content ( g/100g ) | References |

| Coconut Oil | ~16.7 | [15][16] |

| Palm Kernel Oil | High concentration | [14] |

| Butter | ~8.3 | [3] |

| Dried Coconut Meat | ~11.3 | [15] |

| Cheeses (e.g., Parmesan) | ~3.4 | [3] |

Once absorbed, myristic acid is activated to its metabolically active form, myristoyl-CoA, by acyl-CoA synthetase.[13] Myristoyl-CoA can then enter several metabolic pathways:

-

β-Oxidation: Mitochondrial breakdown for energy production.[13]

-

Elongation: Conversion to longer-chain fatty acids like palmitic acid (16:0).[13][17]

-

Esterification: Incorporation into complex lipids such as triglycerides and phospholipids.[13]

-

Protein N-Myristoylation: Transfer to the N-terminal glycine of target proteins.[2]

Studies in hepatocytes show that myristic acid is metabolized more rapidly than palmitic acid, with a higher flux towards both β-oxidation and elongation.[17]

The Process of N-Myristoylation

N-myristoylation is an irreversible lipid modification where N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein.[4][18][19] This process typically occurs co-translationally on a nascent polypeptide chain after the initiator methionine has been removed.[7][8][20] Post-translational myristoylation can also occur after proteolytic cleavage exposes an internal glycine residue, often in processes like apoptosis.[8][10]

The myristoyl group's hydrophobicity facilitates weak and reversible interactions with cellular membranes and other proteins, which is fundamental to the function of many signaling molecules.[4][7]

Role in Cellular Signaling

Myristoylation is a key regulator of cellular signaling, primarily by mediating the localization and interaction of signaling proteins at the plasma membrane or other cellular compartments.[4][7][8][21]

The Myristoyl Switch

Many myristoylated proteins function as "molecular switches".[4] The myristoyl group can be either exposed, promoting membrane binding, or sequestered within a hydrophobic pocket of the protein, leading to its dissociation from the membrane.[4] This conformational switch can be regulated by ligand binding, phosphorylation, or interaction with other proteins, allowing for dynamic control of signaling events.[4][10]

Key Myristoylated Signaling Proteins

A vast number of proteins crucial for signal transduction are myristoylated.

-

Src Family Kinases (e.g., c-Src): Myristoylation is essential for anchoring these non-receptor tyrosine kinases to the plasma membrane, a prerequisite for their activation and role in cell growth, differentiation, and proliferation.[22][23]

-

G Protein α-subunits (Gα): Myristoylation of Gαi and Gαo subunits facilitates their membrane association and interaction with G protein-coupled receptors (GPCRs), which is critical for signal transmission.[4][24][25][26] The lipid modification can allosterically affect the protein's conformation and nucleotide binding.[24][27]

-

HIV-1 Gag Protein: The viral structural protein Gag requires myristoylation to target it to the host cell membrane for the assembly and budding of new virus particles.[4][10][28] This makes host NMT a target for antiviral therapies.[10]

-

Apoptotic Proteins (e.g., Bid): During apoptosis, caspase cleavage of the pro-apoptotic protein Bid exposes an N-terminal glycine. Subsequent myristoylation targets Bid to the mitochondrial membrane, where it induces cytochrome c release and cell death.[10]

Association with Disease and Therapeutic Potential

Given its central role in signaling, abnormal N-myristoylation is linked to several diseases.

-

Cancer: NMT is often upregulated in various cancers, including colorectal and gallbladder carcinomas.[5][9] The myristoylation of oncoproteins, such as c-Src, is critical for their transforming activity.[10] Therefore, NMT is considered a promising target for cancer therapy.[9][28]

-

Infectious Diseases: NMT is essential for the viability of various pathogens, including fungi (Candida albicans), protozoan parasites (Leishmania, Trypanosoma, Plasmodium), and viruses (HIV-1).[4][5][29][30] Since pathogen NMTs often have distinct substrate specificities compared to human NMTs, selective inhibitors can be developed as antimicrobial and antiviral agents.[29][31]

N-myristoyltransferase is a validated drug target, and the development of potent and selective NMT inhibitors is an active area of research for oncology and infectious diseases.[5][29][32]

Experimental Protocols and Methodologies

Studying myristic acid and N-myristoylation requires specialized biochemical and analytical techniques.

Quantification of Myristic Acid by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying fatty acids in biological samples.

Methodology Outline:

-

Lipid Extraction: Lipids are extracted from samples (plasma, cells, tissues) using a solvent system (e.g., chloroform:methanol). Deuterated myristic acid is added as an internal standard for accurate quantification.[33][34]

-

Saponification (for total fatty acids): To measure myristic acid within complex lipids, ester bonds are hydrolyzed using a strong base (e.g., NaOH in methanol) to release free fatty acids.[35]

-

Derivatization: The carboxyl group of fatty acids is derivatized to increase volatility for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for higher sensitivity.[34][36]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph. Fatty acids are separated based on their boiling points and retention times on a capillary column. The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized myristic acid and the internal standard.[35][37]

Analysis of Protein N-Myristoylation

Methodology: Metabolic Labeling and Analysis Workflow

This workflow is used to identify and quantify myristoylated proteins within cells.

-

Metabolic Labeling: Cells are incubated with a modified myristic acid analog.

-

Radioactive: [³H]myristic acid is traditionally used.

-

"Clickable" Analogs: Non-radioactive analogs containing an azide or alkyne group (e.g., azido-dodecanoic acid) are modern alternatives.[19]

-

-

Cell Lysis & Protein Extraction: Cells are harvested, and total protein is extracted.

-

Protein Separation: Proteins are separated by SDS-PAGE.

-

Detection:

-

Autoradiography: For radioactive labels, the gel is exposed to X-ray film.

-

Staudinger Ligation/Click Chemistry: For "clickable" analogs, the azido-labeled proteins are reacted with a biotin- or fluorophore-tagged phosphine or alkyne probe. The tagged proteins can then be detected via streptavidin blots or fluorescence scanning.[19]

-

N-Myristoyltransferase (NMT) Activity Assays

These assays are crucial for screening NMT inhibitors in drug development.

Methodology Outline: Fluorescence-Based Assay

-

Principle: The NMT-catalyzed reaction consumes myristoyl-CoA, releasing Coenzyme A (CoA-SH). The free thiol group of CoA can be detected by a fluorescent probe.[18][38][39]

-

Reagents:

-

Recombinant human NMT1 or NMT2 enzyme.[38]

-

Myristoyl-CoA substrate.

-

A peptide substrate corresponding to the N-terminus of a known myristoylated protein (e.g., from c-Src).[38]

-

A thiol-reactive fluorescent dye (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM).[38]

-

Test compound (potential inhibitor).

-

-

Procedure: Reagents are combined in a microplate well. The reaction is initiated by adding the peptide substrate.[38]

-

Measurement: The increase in fluorescence is monitored over time. A decrease in the rate of fluorescence increase in the presence of a test compound indicates NMT inhibition.[38]

Conclusion

Myristic acid is a saturated fatty acid of profound importance in cell biology and medicine. Its role as a covalent modifier of proteins through N-myristoylation places it at the center of numerous signaling pathways that govern cell growth, survival, and pathogen replication.[4][5][7] The essential nature of the NMT enzyme in humans and various pathogens has established it as a high-value target for the development of novel therapeutics for cancer and infectious diseases.[5][28][31] A thorough understanding of the biochemistry of myristic acid and the development of robust analytical and screening methodologies are critical for advancing research and drug discovery in this field.

References

- 1. Myristic acid - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. Protein myristoylation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]

- 12. chemiis.com [chemiis.com]

- 13. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Main dietary fats and their sources | Knowledge for policy [knowledge4policy.ec.europa.eu]

- 15. fitaudit.com [fitaudit.com]

- 16. fitaudit.com [fitaudit.com]

- 17. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 21. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 22. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 24. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. embopress.org [embopress.org]

- 26. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 30. N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis | Parasitology | Cambridge Core [cambridge.org]

- 31. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

- 32. N-Myristoylation as a Drug Target in Malaria: Exploring the Role of N-Myristoyltransferase Substrates in the Inhibitor Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. lipidmaps.org [lipidmaps.org]

- 34. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. avantiresearch.com [avantiresearch.com]

- 36. benchchem.com [benchchem.com]

- 37. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 38. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

The Dawn of a Lipid Modifier: Early Investigations into the Biological Roles of Myristic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, was once viewed primarily as a simple dietary lipid. However, pioneering research in the latter half of the 20th century unveiled its critical and nuanced roles in fundamental cellular processes. Early investigations laid the groundwork for our understanding of how this lipid covalently modifies proteins—a process termed N-myristoylation—and influences signal transduction, protein localization, and broader physiological outcomes such as plasma cholesterol levels. This technical guide delves into these seminal studies, presenting their core findings, experimental approaches, and the quantitative data that first illuminated the profound biological effects of myristic acid.

The Discovery of Protein N-Myristoylation: A New Form of Covalent Modification

The early 1980s marked a paradigm shift in understanding protein structure and function with the discovery that myristic acid could be covalently attached to proteins. In 1982, two independent groups identified myristic acid as the N-terminal blocking group of the catalytic subunit of cAMP-dependent protein kinase and calcineurin B.[1][2] This was a departure from previously known modifications and opened a new field of inquiry into lipid-protein interactions.

Subsequent work, notably by Buss and Sefton, identified myristic acid on p60src, the transforming protein of Rous sarcoma virus.[3][4] Their research demonstrated that this modification was not a random event but a specific and crucial one. They established that myristic acid is linked via an amide bond to the N-terminal glycine residue of the protein.[3][5]

Experimental Protocol: Identification of Protein-Bound Myristic Acid (Early 1980s)

The initial identification of myristic acid on proteins was a meticulous process involving radiolabeling, protein purification, and chemical analysis.

-

Metabolic Labeling: Cells (e.g., chicken embryo fibroblasts for p60src studies) were cultured in the presence of [³H]myristic acid or [³H]palmitic acid.[4]

-

Protein Immunoprecipitation: The protein of interest (e.g., p60src) was isolated from cell lysates using specific antibodies.

-

SDS-PAGE and Fluorography: The immunoprecipitated protein was separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled protein was visualized by fluorography.

-

Lipid Extraction and Analysis: The labeled protein band was excised from the gel, and the lipid was extracted. The chemical identity of the radioactive lipid was then determined by gas chromatography and thin-layer chromatography, comparing its properties to known fatty acid standards.[4]

-

Peptide Analysis: To confirm the linkage, the radiolabeled protein was subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides were analyzed to identify the specific myristoylated peptide.[3]

The Gatekeeper of Myristoylation: N-Myristoyltransferase (NMT)

The discovery of protein myristoylation naturally led to the search for the enzyme responsible for this modification. Research in the mid-to-late 1980s led to the identification and characterization of N-myristoyltransferase (NMT).

Characterization and Substrate Specificity of NMT

Pioneering work by Towler and Glaser using a cell-free system from Saccharomyces cerevisiae was instrumental in purifying and characterizing NMT.[6][7] These studies revealed key properties of the enzyme.

-

Enzyme Properties: The native yeast enzyme was determined to be a 55-kDa protein.[7] It showed no requirement for divalent cations for its activity.[7] Later studies in bovine brain also identified multiple forms of NMT.[8]

-

Substrate Specificity: Early investigations using synthetic peptides established the stringent substrate requirements of NMT. An absolute requirement for an N-terminal glycine was demonstrated.[5][7] Site-directed mutagenesis studies, for instance on p60src, where the N-terminal glycine was replaced with alanine or glutamic acid, completely abolished myristoylation.[5][9] The amino acid at position 5 was also found to be critical for substrate recognition by the enzyme.[7]

Experimental Protocol: In Vitro N-Myristoyltransferase (NMT) Assay

The development of a cell-free assay was crucial for the characterization of NMT activity and its substrate specificity.

-

Enzyme Preparation: A crude or purified fraction of NMT was obtained from cell lysates (e.g., yeast spheroplasts).

-

Substrates: The assay mixture contained [³H]myristoyl-CoA as the acyl donor and a synthetic peptide corresponding to the N-terminus of a known myristoylated protein (e.g., a peptide from p60src).

-